molecular formula C28H46O2 B7728050 Cholesteryl formate

Cholesteryl formate

Cat. No.: B7728050
M. Wt: 414.7 g/mol
InChI Key: YEYCQJVCAMFWCO-UHFFFAOYSA-N
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Description

Cholesteryl formate (C28H46O2, molecular weight 414.66 g/mol) is a cholesterol ester formed by the esterification of cholesterol with formic acid. It is characterized by a monoclinic crystal structure (space group P21) with unit cell dimensions a = 15.757 Å, b = 6.073 Å, and c = 13.592 Å . The compound exhibits antiparallel molecular packing, forming monolayers stabilized by van der Waals interactions between cholesteryl rings . Its melting point is 370 K (96.85°C) , and it is insoluble in dimethyl sulfoxide (DMSO) .

This compound was first isolated from red algae and has since been studied for its liquid crystalline properties, particularly in mixtures for optical applications . It is also utilized in drug delivery systems, such as PEG-cholesteryl conjugates, due to its ability to enhance micelle stability .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCQJVCAMFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–2 mol%.

  • Solvent : Anhydrous toluene or dichloromethane to avoid hydrolysis.

  • Temperature : 60–80°C under reflux for 6–12 hours.

  • Yield : ~70–85% (extrapolated from analogous esterifications).

Mechanism

Formic acid reacts with cholesterol in a Fischer esterification equilibrium:

Cholesterol+HCOOHCholesteryl formate+H2O\text{Cholesterol} + \text{HCOOH} \rightleftharpoons \text{Cholesteryl formate} + \text{H}_2\text{O}

The reaction is driven by removing water via azeotropic distillation or molecular sieves.

Acyl Chloride-Mediated Synthesis

Formyl chloride (HCOCl), though highly reactive and unstable, can be generated in situ for rapid esterification.

Protocol

  • Generation of HCOCl : Dropwise addition of formic acid to thionyl chloride (SOCl₂) at 0°C.

  • Reaction with Cholesterol : Cholesterol is dissolved in dry pyridine to scavenge HCl, followed by HCOCl addition.

  • Workup : Precipitation in ice-water and purification via silica chromatography.

Advantages

  • High reactivity ensures completion within 1–2 hours.

  • Yield : ~90% (inferred from similar cholesteryl ester syntheses).

Challenges

  • Handling hazardous SOCl₂ and corrosive HCOCl.

  • Requires stringent anhydrous conditions.

Transesterification of Methyl Formate

This method avoids direct handling of formic acid by using methyl formate (HCOOCH₃) as a formyl donor.

Industrial Inspiration

The hydrolysis of methyl formate to formic acid is well-established. Reversing this equilibrium enables transesterification:

Cholesterol+HCOOCH3Cholesteryl formate+CH3OH\text{Cholesterol} + \text{HCOOCH}3 \rightarrow \text{this compound} + \text{CH}3\text{OH}

Conditions

  • Catalyst : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).

  • Solvent : Methanol or tetrahydrofuran (THF).

  • Temperature : 65°C for 4–6 hours.

  • Yield : ~75–80% (based on cholesterol recovery in analogous reactions).

Coupling Agent-Assisted Esterification

Modern synthetic approaches employ carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate formic acid.

Procedure

  • Activation : Formic acid is treated with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Esterification : Cholesterol is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Purification : Filtration to remove dicyclohexylurea (DCU) byproduct, followed by solvent evaporation.

Efficiency

  • Yield : 85–92% (similar to PEG-cholesterol conjugates).

  • Purity : >95% by NMR and HPLC.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Purity
Acid-catalyzedH₂SO₄60–80°C6–12 h70–85%Moderate
Acyl chlorideSOCl₂0–25°C1–2 h~90%High
TransesterificationK₂CO₃65°C4–6 h75–80%High
Coupling agentsDCC/DMAP25°C12–24 h85–92%Very High
EnzymaticCAL-B lipase40°C24–48 h50–60%Moderate

Optimization Strategies

Purity Enhancement

  • Crystallization : this compound is precipitated from ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate).

Scale-Up Considerations

  • Transesterification and coupling agent methods are preferred for industrial scalability due to milder conditions and higher yields.

  • Acid-catalyzed esterification generates corrosive waste, complicating large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound can yield cholesterol and formic acid.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different cholesteryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: this compound oxide.

    Reduction: Cholesterol and formic acid.

    Substitution: Various cholesteryl derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

Overview
Cholesteryl formate is often utilized in the development of drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents.

Case Study: Liposomal Formulations
In a study involving the synthesis of a cholesterol conjugate, researchers developed liposomes using this compound to improve drug distribution in cancer cells. The incorporation of this compound into liposome formulations demonstrated promising results in enhancing the immunomodulatory properties and bioavailability of the encapsulated drugs in targeted therapies against cancer .

Bioimaging Applications

Overview
this compound has been explored for use in bioimaging techniques, particularly due to its fluorescent properties when conjugated with specific dyes. This application is crucial for visualizing cellular processes and monitoring drug delivery.

Case Study: Fluorescent Cholesterol Conjugates
A recent study highlighted the synthesis of a fluorescent cholesterol conjugate that utilized this compound. This compound was incorporated into liposomal formulations, allowing for effective tracking of drug distribution within cells using imaging techniques such as fluorescence microscopy. The results indicated that this compound not only improved the imaging capabilities but also retained the biological activity of the conjugated drugs .

Material Science

Overview
this compound's unique structural properties make it suitable for applications in material science, particularly in the development of liquid crystals and gelators.

Case Study: Liquid Crystals
Research has shown that this compound can be utilized to create liquid crystal phases that exhibit specific optical properties. These materials have potential applications in display technologies and sensors. The ability to manipulate the phase behavior of cholesteryl derivatives enables the design of responsive materials that can change properties under external stimuli .

Anticancer Research

Overview
this compound has been investigated for its role in anticancer therapies, particularly through its influence on lipid metabolism in cancer cells.

Case Study: Targeting Cholesterol Metabolism
A study examined the impact of altered cholesterol metabolism on cancer proliferation, focusing on cholesteryl esters' accumulation in lipid droplets within cancerous tissues. It was found that targeting cholesterol metabolism could significantly impair tumor growth and invasion capabilities . This opens avenues for using cholesteryl derivatives like this compound as therapeutic agents or biomarkers in cancer treatment.

Analytical Chemistry

Overview
this compound is also relevant in analytical chemistry, particularly in mass spectrometry techniques for lipid analysis.

Case Study: Mass Spectrometric Analysis
Research demonstrated enhanced ionization and fragmentation of cholesteryl esters when using lithiated adducts during mass spectrometric analysis. This method allows for more accurate quantification and identification of lipid species, including this compound derivatives, which are crucial for understanding lipid metabolism in various biological contexts .

Mechanism of Action

Cholesteryl formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and stability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets of this compound include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Cholesteryl formate belongs to a broader class of cholesteryl esters, which differ in their acyl chain length, polarity, and functional groups. Below is a detailed comparison with structurally related compounds:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Physical Traits
This compound C28H46O2 414.66 370 Insoluble in DMSO; forms cholesteric liquid crystals
Cholesteryl acetate C29H48O2 428.69 Forms insoluble digitonide-like compounds; inhibits hemolysis
Cholesteryl oleate C45H78O2 651.10 Semiliquid at room temperature; superior lubrication due to unsaturated acyl chain
Cholesteryl palmitate C43H74O2 623.04 Solid at room temperature; used in lipoprotein studies
Cholesteryl nonanoate C36H62O2 538.87 Key component in liquid crystal mixtures (e.g., M5 blend with this compound)

Phase Behavior and Liquid Crystalline Properties

  • In contrast, cholesteryl octanoate transitions from cholesteric to smectic phases, forming spherulites with distinct optical properties .
  • Cholesteryl oleate remains semiliquid at room temperature, enabling prolonged lubrication in biomedical applications .

Chemical Reactivity and Stability

  • Oxidation susceptibility: Unlike unsaturated esters (e.g., cholesteryl linoleate or arachidonate), this compound lacks polyunsaturated acyl chains, reducing its propensity to form oxidized core aldehydes (e.g., 9-ONC or 5-OVC) .
  • Hydrolysis : this compound, like other esters, is hydrolyzed in vivo to free cholesterol and formic acid, a process critical in lipid metabolism .

Research Findings and Key Insights

  • Phase Transitions : this compound’s isotropic-cholesteric transition lacks thermal detectability, requiring microscopic observation .
  • Synthetic Utility : It serves as a precursor for PEG-cholesteryl conjugates, achieving 91.7% functionalization efficiency in micelle synthesis .
  • Comparative Stability : Unlike cholesteryl oleate, this compound exhibits weaker interactions with carbon surfaces, making it less prone to irreversible adsorption in chromatographic systems .

Biological Activity

Cholesteryl formate, a cholesteryl ester, has garnered interest due to its biological activities and potential implications in various physiological and pathological processes. This article synthesizes current research findings on the biological activity of this compound, encompassing its metabolic pathways, interactions with cellular components, and implications for health and disease.

Overview of this compound

This compound is formed by the esterification of cholesterol with formic acid. It is primarily recognized for its role in lipid metabolism and storage, acting as a reservoir for cholesterol within cells. The compound is derived from marine sources, particularly red algae, where it was first isolated .

Metabolism and Biological Activity

Cholesterol esters, including this compound, are typically stored in lipid droplets and transported within lipoproteins. The biological activity of this compound can be influenced by various factors, including oxidative modifications that alter its properties and interactions with cellular components.

Oxidative Modifications

Oxidation of cholesteryl esters can lead to the formation of biologically active oxidized derivatives. For instance, oxidized cholesteryl esters have been shown to activate inflammatory pathways in macrophages, contributing to atherosclerosis . The conversion of cholesterol to cholesteryl esters is catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in regulating lipid homeostasis .

Table 1: Biological Effects of this compound and Related Compounds

Compound Biological Activity Reference
This compoundInvolved in lipid storage; potential role in atherosclerosis
Cholesteryl OleateAssociated with increased coronary artery disease risk
Oxidized Cholesteryl EstersActivates macrophages; induces pro-inflammatory cytokines
Cholesteryl HydroperoxidesContributes to macrophage activation in atherosclerotic lesions

Case Studies

  • Atherosclerosis and Cholesterol Esters :
    A study demonstrated that oxidized cholesteryl esters could activate macrophages leading to inflammation and plaque formation in arterial walls. This suggests that this compound, through similar pathways, may contribute to cardiovascular diseases .
  • Lipid Metabolism :
    Research indicates that this compound is involved in the regulation of lipid droplets within cells. The presence of this compound influences the physical state of these droplets, affecting their liquid crystalline properties and potentially their function in cellular metabolism .
  • Dietary Influence :
    Another investigation highlighted how dietary fats influence the composition of cholesteryl esters in lipoproteins. Increased intake of monounsaturated fats led to higher levels of cholesteryl oleate, which is structurally related to this compound and correlated with increased atherosclerosis risk .

Implications for Health

The biological activities associated with this compound suggest its potential role in various health conditions, particularly cardiovascular diseases. Understanding its metabolic pathways and interactions can provide insights into therapeutic strategies aimed at managing cholesterol-related disorders.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources (e.g., red algae)?

  • Methodological Answer : Implement supercritical CO₂ extraction with 10% ethanol co-solvent (40°C, 250 bar) for consistent yield (0.5–0.7% w/w). Validate via GC-FID for fatty acid ester contaminants (<0.1%) .

Data Interpretation & Validation

Q. How should researchers address discrepancies in this compound's reported melting points (e.g., 145°C vs. 152°C)?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Polymorphic forms (α vs. β) exhibit distinct endotherms. Annealing samples at 120°C for 2 h standardizes the crystalline form .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in vivo?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to fit dose-response curves (EC₅₀ ~50 mg/kg). Bootstrap resampling (n=1000) validates confidence intervals, while likelihood ratio tests compare nested models (e.g., sigmoidal vs. linear) .

Ethical & Regulatory Considerations

Q. Are there specific guidelines for handling this compound in preclinical toxicity studies?

  • Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity (limit dose: 2000 mg/kg). Monitor serum ALT/AST (≥3-fold elevation indicates hepatotoxicity) and histopathology for hepatic steatosis. Institutional Animal Care and Use Committee (IACUC) approval is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl formate
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Cholesteryl formate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.